molecular formula C11H17NO2 B15102327 N-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetamide CAS No. 38989-04-7

N-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetamide

Katalognummer: B15102327
CAS-Nummer: 38989-04-7
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: XDEIUUUPFIQPTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)- typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with acetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Acetamide, N-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
  • 7,7-Dimethyl-1-vinylbicyclo[2.2.1]hept-2-yl oxo (phenyl)acetate
  • 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde

Uniqueness

What sets Acetamide, N-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)- apart from similar compounds is its specific acetamide functional group, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

Eigenschaften

CAS-Nummer

38989-04-7

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

N-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C11H17NO2/c1-7(13)12-11-5-4-8(6-9(11)14)10(11,2)3/h8H,4-6H2,1-3H3,(H,12,13)

InChI-Schlüssel

XDEIUUUPFIQPTA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC12CCC(C1(C)C)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.